molecular formula C5H2ClF2N B1602965 3-Chloro-2,4-difluoropyridine CAS No. 851179-01-6

3-Chloro-2,4-difluoropyridine

Cat. No. B1602965
M. Wt: 149.52 g/mol
InChI Key: ALWGESCEYWGLQF-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoropyridine is a chemical compound with the molecular weight of 149.53 . The physical form of this compound is solid .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Chloro-2,4-difluoropyridine, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-difluoropyridine is 1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is ALWGESCEYWGLQF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluoropyridine is a solid substance stored at refrigerator temperatures . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Chloro-2,4-difluoropyridine is utilized in various chemical syntheses and demonstrates unique reactivity patterns due to its halogenated structure. For instance, it serves as a key intermediate in the production of efficient herbicides, like trifloxysulfuron, showcasing its relevance in agricultural chemistry (Zuo Hang-dong, 2010). Additionally, it is involved in reactions like diazotization-alcoholysis, where its halogen atoms play a crucial role in the reaction mechanisms and outcomes. This aspect of 3-Chloro-2,4-difluoropyridine is pivotal in organic synthesis, where its reactivity is harnessed to create various chemical compounds.

Intermediate in Pesticide Synthesis

3-Chloro-2,4-difluoropyridine is also significant in the synthesis of pesticides. Its derivatives, such as 3-chlorotetrafluoropyridine, react with sodium azide to form compounds like 2,4,6-triazido-3-chloro-5-fluoropyridine, which are valuable in the development of new pesticides (S. Chapyshev, 2011). These reactions underscore the compound's versatility in creating specialized molecules that can be tailored for specific agricultural applications.

Structural and Spectroscopic Analysis

From a structural and spectroscopic viewpoint, studies have been conducted on related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine, to understand their molecular stability, bond strength, and electronic properties. These investigations provide insights into the electronic structure and reactivity of these molecules, which is crucial for designing new compounds with desired properties (C. Selvarani et al., 2014).

Safety And Hazards

The safety information for 3-Chloro-2,4-difluoropyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Fluoropyridines have been the subject of increased interest due to their potential in various applications . They have been used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .

properties

IUPAC Name

3-chloro-2,4-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWGESCEYWGLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634453
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluoropyridine

CAS RN

851179-01-6
Record name 3-Chloro-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
JH Mehta - 2009 - vtechworks.lib.vt.edu
Alzheimer's Disease (AD) is an irreversible, age-related neurodegenerative disorder which causes cognitive impairment and a wide variety of neuropsychiatric and behavioral …
Number of citations: 1 vtechworks.lib.vt.edu

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